
1-(2,3'-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a dichlorobenzhydryl group and a hydroxypropyl group attached to a piperazine ring, with maleate as the counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: The starting material, 2,3-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the dichlorobenzhydryl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Hydroxypropylation: The piperazine derivative is further reacted with 3-chloropropanol to introduce the hydroxypropyl group.
Formation of Maleate Salt: Finally, the compound is treated with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorobenzhydryl group can be reduced to form a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate: Similar structure with a different substitution pattern on the benzene ring.
1-(2,3’-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine maleate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is unique due to its specific substitution pattern and the presence of both dichlorobenzhydryl and hydroxypropyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
126517-39-3 |
|---|---|
Molekularformel |
C24H28Cl2N2O5 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;3-[4-[(2-chlorophenyl)-(3-chlorophenyl)methyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H24Cl2N2O.C4H4O4/c21-17-6-3-5-16(15-17)20(18-7-1-2-8-19(18)22)24-12-10-23(11-13-24)9-4-14-25;5-3(6)1-2-4(7)8/h1-3,5-8,15,20,25H,4,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
GCXTUBAQECWTLB-WLHGVMLRSA-N |
Isomerische SMILES |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


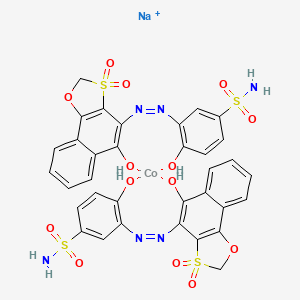
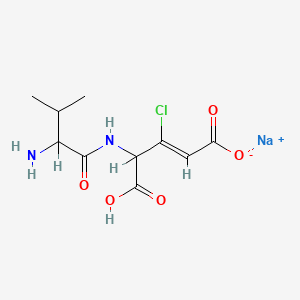
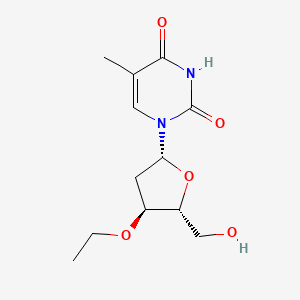
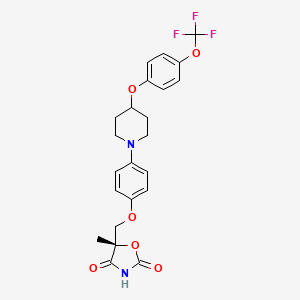

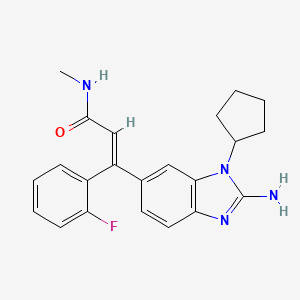
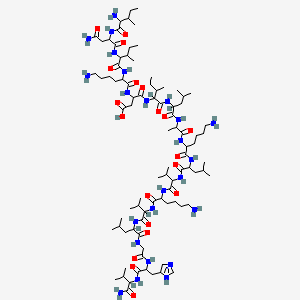
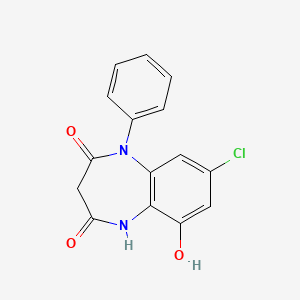
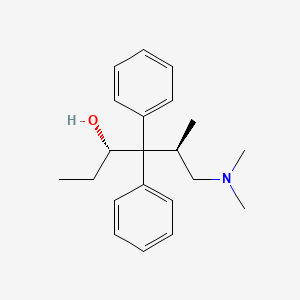
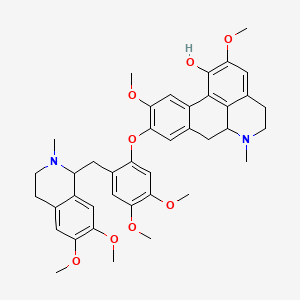

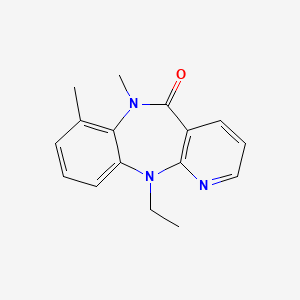
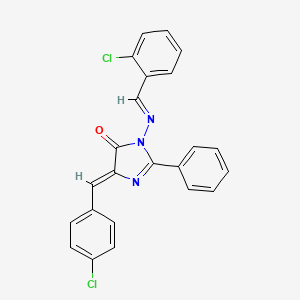
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)
